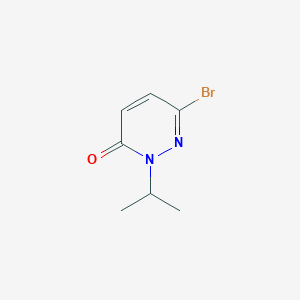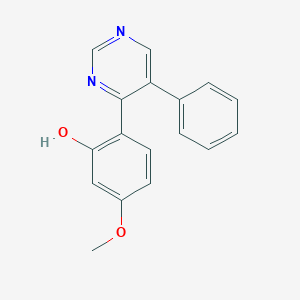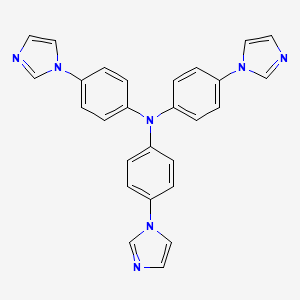
三(4-(1H-咪唑-1-基)苯基)胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(4-(1H-imidazol-1-yl)phenyl)amine: is a chemical compound with the molecular formula C27H21N7 and a molecular weight of 443.51 g/mol It is known for its unique structure, which includes three imidazole groups attached to a central amine
科学研究应用
Chemistry: Tris(4-(1H-imidazol-1-yl)phenyl)amine is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: Its ability to form complexes with metal ions can be exploited for targeted drug delivery and imaging .
Industry: In the industrial sector, tris(4-(1H-imidazol-1-yl)phenyl)amine is used in the development of advanced materials, including conductive polymers and electrochromic devices .
作用机制
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazole derivatives can act as ligands, binding to various targets and influencing their function .
Pharmacokinetics
Its physical and chemical properties such as density (13±01 g/cm3), boiling point (7200±550 °C at 760 mmHg), and molecular weight (443503) can influence its bioavailability .
Result of Action
It’s known that imidazole derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Tris(4-(1H-imidazol-1-yl)phenyl)amine can be influenced by environmental factors. For instance, its storage conditions are recommended to be 2-8°C, dry, and sealed . Additionally, its safety data sheet suggests handling in a well-ventilated place and avoiding formation of dust and aerosols .
准备方法
Synthetic Routes and Reaction Conditions: Tris(4-(1H-imidazol-1-yl)phenyl)amine can be synthesized through a multi-step process. One common method involves the reaction of tris(4-bromophenyl)amine with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of tris(4-(1H-imidazol-1-yl)phenyl)amine generally follows similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions: Tris(4-(1H-imidazol-1-yl)phenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, common reagents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Solvents: Common solvents include DMF, dichloromethane, and acetonitrile.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, coordination with metal ions can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers .
相似化合物的比较
Tris(4-(1H-triazol-1-yl)phenyl)amine: Similar in structure but with triazole groups instead of imidazole groups.
Tris(4-(1H-pyrazol-1-yl)phenyl)amine: Contains pyrazole groups, offering different chemical properties and reactivity.
Uniqueness: Tris(4-(1H-imidazol-1-yl)phenyl)amine is unique due to its imidazole groups, which provide distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications, such as catalysis and material science .
属性
IUPAC Name |
4-imidazol-1-yl-N,N-bis(4-imidazol-1-ylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7/c1-7-25(8-2-22(1)31-16-13-28-19-31)34(26-9-3-23(4-10-26)32-17-14-29-20-32)27-11-5-24(6-12-27)33-18-15-30-21-33/h1-21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCQSZBEIDWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)N(C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)
![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)
![3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2395679.png)
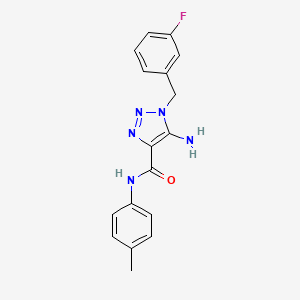
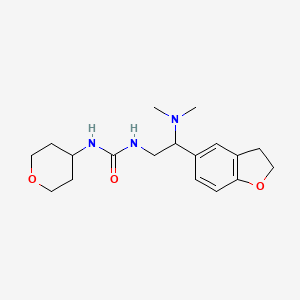
![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)
![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)
![3-({[1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2395689.png)
![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![N-(4-bromo-3-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2395693.png)
